(3R)-3-fluoropyrrolidine-1-carbonyl chloride
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Overview
Description
(3R)-3-fluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring and a carbonyl chloride functional group. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-fluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of a pyrrolidine precursor followed by the introduction of the carbonyl chloride group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-fluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The fluorinated pyrrolidine ring can undergo oxidation to form more complex fluorinated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Scientific Research Applications
(3R)-3-fluoropyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-fluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound by forming strong hydrogen bonds and electrostatic interactions with the target. The carbonyl chloride group can act as a reactive site for covalent modification of the target, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A non-fluorinated analog with similar structural features but lacking the fluorine atom and carbonyl chloride group.
3-fluoropyrrolidine: A fluorinated analog without the carbonyl chloride group.
Pyrrolidine-1-carbonyl chloride: A non-fluorinated analog with the carbonyl chloride group but lacking the fluorine atom.
Uniqueness
(3R)-3-fluoropyrrolidine-1-carbonyl chloride is unique due to the combination of the fluorine atom and the carbonyl chloride group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, while the carbonyl chloride group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C5H7ClFNO |
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Molecular Weight |
151.56 g/mol |
IUPAC Name |
(3R)-3-fluoropyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
SMYWQARINBRFCC-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)C(=O)Cl |
Canonical SMILES |
C1CN(CC1F)C(=O)Cl |
Origin of Product |
United States |
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